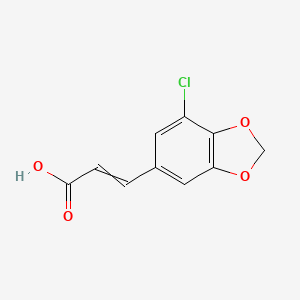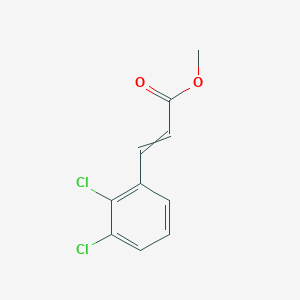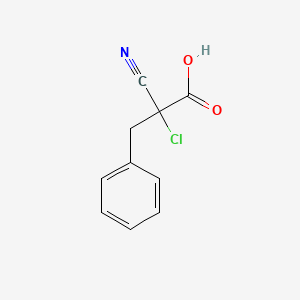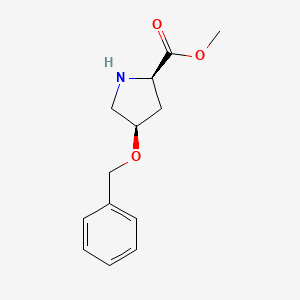
methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a benzyloxy group and a carboxylate ester, making it a versatile intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with L-aspartic acid, which undergoes selective esterification to form L-aspartic acid-4-alkyl ester hydrochlorate.
Amino Protection and Reaction with Acrylate: The resulting ester is reacted with acrylate and subjected to an amino protection reaction to generate N-(2-carboalkoxy(aryloxy))ethyl-N-protective group-L-aspartic acid-4-alkyl ester.
Intramolecular Ring Closing and Decarboxylation: This intermediate undergoes intramolecular ring closing and decarboxylation under alkaline conditions to form ®-N-protective group-4-oxopiperidine-2-formic acid.
Esterification and Selective Carbonyl Reduction: The carboxyl group is esterified, followed by selective carbonyl reduction to produce cis (2R,4S)-N-protective group-4-hydroxypiperidine-2-formate.
Activation and Substitution: The hydroxyl group is activated, and a nucleophilic methyl metal reagent is used for substitution to yield trans (2R,4R)-N-protective group-4-methyl piperidine-2-formate.
Deprotection: Finally, the protective groups are removed to obtain the target compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts, high-yielding reaction conditions, and environmentally friendly solvents to ensure cost-effectiveness and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of pyrrolidine, such as hydroxypyrrolidines, ketopyrrolidines, and substituted pyrrolidines .
Aplicaciones Científicas De Investigación
Methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the development of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals
Mecanismo De Acción
The mechanism of action of methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It influences biochemical pathways related to cell signaling, metabolism, and gene expression
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate: Similar structure but with a hydroxyl group instead of a benzyloxy group.
Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: Similar pyrrolidine ring but with an ethyl ester and a methyl group.
Uniqueness
Methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate is unique due to its benzyloxy substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
methyl (2R,4R)-4-phenylmethoxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12-/m1/s1 |
Clave InChI |
GYBYGFMCYASWNS-VXGBXAGGSA-N |
SMILES isomérico |
COC(=O)[C@H]1C[C@H](CN1)OCC2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1CC(CN1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


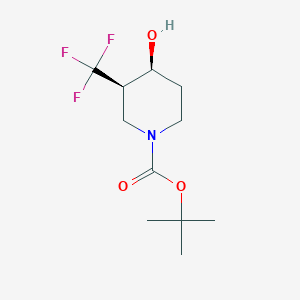
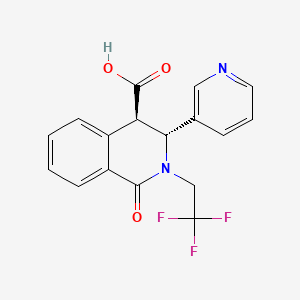
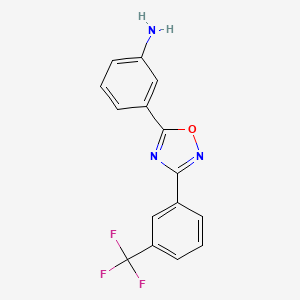
![(6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060472.png)



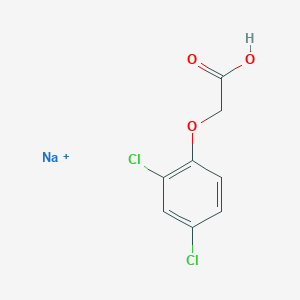
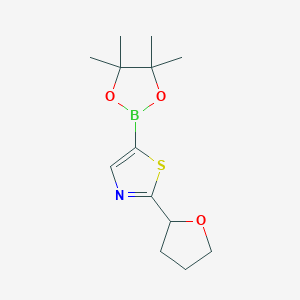

![(7-Oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060511.png)
